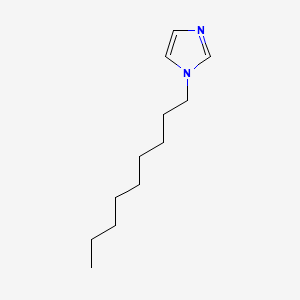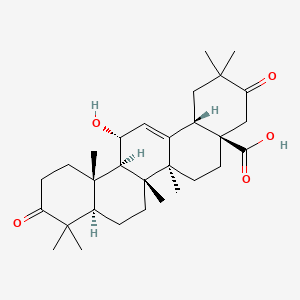
Propapyriogenin A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propapyriogenin A2 is a triterpenoid.
Wissenschaftliche Forschungsanwendungen
Molecular and Biochemical Mechanisms
- A20, a similar compound, has been studied for its ubiquitin-regulatory activities and is identified as a susceptibility gene for inflammatory disease. This research highlights the importance of understanding the molecular and biochemical mechanisms of such compounds (Catrysse et al., 2014).
Role in Disease and Therapeutics
- Research on α2-Antiplasmin (A2AP), a compound with some phonetic similarity, demonstrated its protective role during gram-negative sepsis, highlighting the potential therapeutic applications of related compounds (Kager et al., 2013).
Evolutionary Biology and Genetics
- Studies have explored the evolution and neofunctionalization of snake venom phospholipase A2 genes, providing insight into how similar compounds may have evolved and diversified (Lynch, 2007).
Cellular Mechanisms and Pathology
- Research into the compound A2E, found in retinal cells, reveals its role in inducing apoptosis, a critical insight for understanding cellular mechanisms and pathology in diseases like macular degeneration (Suter et al., 2000).
Immunology and Inflammation
- Studies have characterized A20 as a crucial regulator in inflammation and immunity, potentially guiding the understanding of the role of similar compounds in these processes (Ma & Malynn, 2012).
Therapeutic Potential in Cancer
- A20 overexpression in glioma cells suggests its role in tumorigenesis, pointing towards the therapeutic potential of targeting such compounds in cancer treatment (Guo et al., 2009).
Neurovascular Degeneration
- Arginase 2 (A2) is identified as a mediator in neurovascular injury after retinal ischemia, indicating the potential for targeting similar compounds in neurovascular diseases (Shosha et al., 2016).
Eigenschaften
CAS-Nummer |
72933-74-5 |
|---|---|
Produktname |
Propapyriogenin A2 |
Molekularformel |
C30H44O5 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
(4aR,6aR,6aS,6bR,8aR,12aS,13R,14bS)-13-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,10-dioxo-1,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-25(2)15-18-17-14-19(31)23-27(5)10-9-21(32)26(3,4)20(27)8-11-29(23,7)28(17,6)12-13-30(18,24(34)35)16-22(25)33/h14,18-20,23,31H,8-13,15-16H2,1-7H3,(H,34,35)/t18-,19+,20-,23+,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
LJMPUEBWSQXCRU-LJHQDYJOSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@@H](C=C4[C@]3(CC[C@@]5([C@H]4CC(C(=O)C5)(C)C)C(=O)O)C)O)C)(C)C |
SMILES |
CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |
Kanonische SMILES |
CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



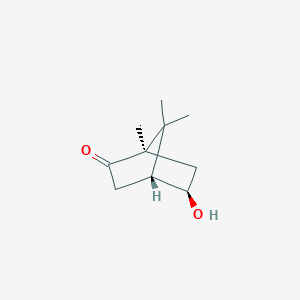
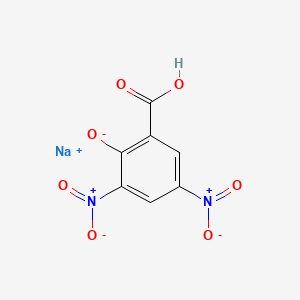
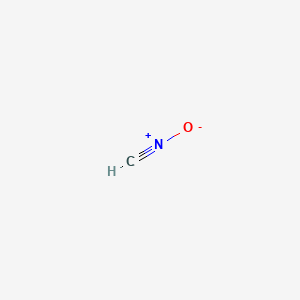
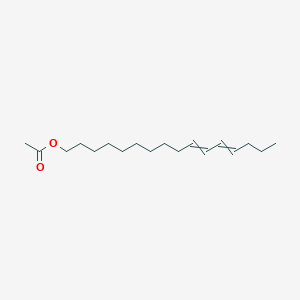
![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
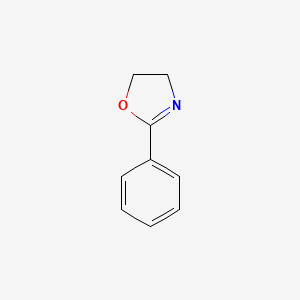
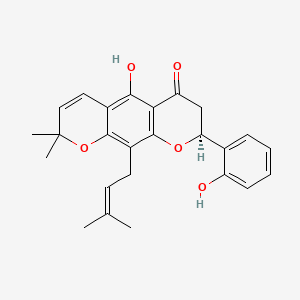
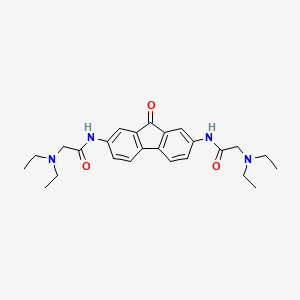
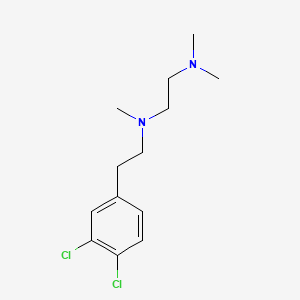
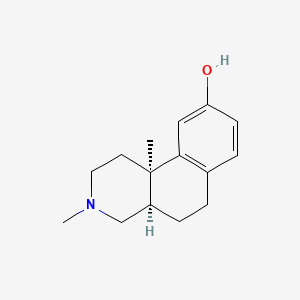
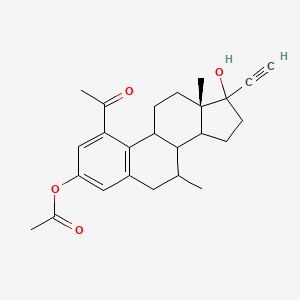
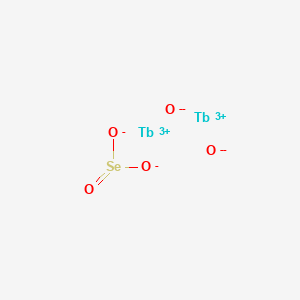
![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)
